molecular formula C23H23NO4 B2597917 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid CAS No. 2309455-96-5

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid

Cat. No.: B2597917
CAS No.: 2309455-96-5
M. Wt: 377.44
InChI Key: OAWXXLDWWRNAHL-UHFFFAOYSA-N
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Description

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid (CAS: Not explicitly listed; see related compound in ) is a spirocyclic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the nitrogen of a 5-azaspiro[3.4]octane scaffold, with a carboxylic acid moiety at the 7-position. The Fmoc group is widely used in peptide synthesis to protect amines during solid-phase synthesis, enabling selective deprotection under basic conditions (e.g., piperidine). The spirocyclic structure introduces conformational rigidity, which can enhance metabolic stability and influence molecular recognition in drug discovery.

Properties

IUPAC Name

5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)15-12-23(10-5-11-23)24(13-15)22(27)28-14-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,15,20H,5,10-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAWXXLDWWRNAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic azaspirooctane core is synthesized through a cyclization reaction involving appropriate starting materials under controlled conditions.

    Introduction of the Fluorenylmethoxycarbonyl Group: The fluorenylmethoxycarbonyl group is introduced via a nucleophilic substitution reaction, where a fluorenylmethoxycarbonyl chloride reacts with the spirocyclic core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in the formation of reduced analogs with altered functional groups.

Scientific Research Applications

Drug Development

The compound's structural characteristics make it suitable for drug development, particularly in the synthesis of peptide-based drugs. The fluorenylmethoxycarbonyl group allows for selective reactions, facilitating the creation of complex molecules that can interact with specific biological targets.

Research has indicated that 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid exhibits significant biological activity due to its ability to bind to various receptors and enzymes. Interaction studies focus on understanding how modifications to the compound's structure can enhance its efficacy or reduce side effects.

Peptide Synthesis

The compound is relevant in the context of peptide synthesis, where the fluorenylmethoxycarbonyl group serves as a protective moiety during the formation of peptide bonds. This application is crucial for developing therapeutic peptides that require precise structural integrity.

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

Study Focus Findings
Study 1: Interaction with EnzymesEvaluated binding affinity to specific enzymesDemonstrated enhanced binding compared to similar compounds, indicating potential for targeted therapies
Study 2: Synthesis of Peptide DerivativesInvestigated synthesis pathways using the fluorenylmethoxycarbonyl groupSuccessfully synthesized several peptide derivatives, showcasing versatility in drug design
Study 3: Biological Activity AssessmentAssessed cytotoxicity and therapeutic potentialFound promising results in inhibiting cancer cell lines, suggesting further investigation into anticancer applications

Mechanism of Action

The mechanism of action of 5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid involves its interaction with specific molecular targets. The compound’s fluorenylmethoxycarbonyl group can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The spirocyclic core provides structural rigidity, enhancing the compound’s binding affinity to its targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its molecular targets.

Comparison with Similar Compounds

Positional Isomer: 5-Azaspiro[3.4]octane-6-carboxylic Acid Derivative

A closely related compound, 5-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[3.4]octane-6-carboxylic acid (CAS: 2490406-75-0), differs only in the position of the carboxylic acid group (6 vs. 7). This minor structural variation can significantly alter:

  • Acidity and Reactivity : The proximity of the carboxylic acid to the spiro junction may influence hydrogen-bonding interactions and coupling efficiency in peptide synthesis.
  • Solubility : The spatial arrangement of hydrophobic (Fmoc) and hydrophilic (carboxylic acid) groups affects solubility profiles in organic vs. aqueous media.

Spirocyclic Analogues with Alternative Protecting Groups

5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-1-carboxylic acid (CAS: 150543-61-6):

  • Protecting Group : tert-Butoxycarbonyl (Boc), which is removed under acidic conditions (e.g., trifluoroacetic acid) instead of basic conditions required for Fmoc.

Heterocyclic Variants

2-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-5-oxa-2-azole-4-carboxylic acid (CAS: 1211525-32-4):

  • Structural Differences : Replaces the spirocyclic system with an oxazole ring, introducing aromaticity and altering electronic properties.
  • Applications : The oxazole moiety may enhance π-π stacking interactions in medicinal chemistry, making it suitable for kinase inhibitor design.

Piperazine-Based Analogues

2-[4-(Fmoc)piperazin-1-yl]acetic acid (CAS: 180576-05-0):

  • Scaffold : Piperazine ring instead of spirocyclic structure, offering greater flexibility and basicity.
  • Utility : Often used as a linker in bioconjugation due to its water solubility and ease of functionalization.

Characterization Data

  • Spectroscopy : IR and NMR data () confirm functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 372 for related compounds) validate synthetic success.

Comparative Data Table

Compound Name CAS Number Molecular Weight (g/mol) Protecting Group Core Structure Key Applications
5-(Fmoc)-5-azaspiro[3.4]octane-7-carboxylic acid Not listed ~377.4 Fmoc 5-azaspiro[3.4]octane Peptide synthesis, drug design
5-(Fmoc)-5-azaspiro[3.4]octane-6-carboxylic acid 2490406-75-0 377.4 Fmoc 5-azaspiro[3.4]octane Positional isomer studies
5-(Boc)-5-azaspiro[2.4]heptane-1-carboxylic acid 150543-61-6 269.3 Boc 5-azaspiro[2.4]heptane Conformational studies
2-(Fmoc)-5-oxa-2-azole-4-carboxylic acid 1211525-32-4 221.14 Fmoc Oxazole Kinase inhibitor scaffolds
2-[4-(Fmoc)piperazin-1-yl]acetic acid 180576-05-0 376.4 Fmoc Piperazine Bioconjugation linkers

Biological Activity

5-(9H-Fluoren-9-ylmethoxycarbonyl)-5-azaspiro[3.4]octane-7-carboxylic acid is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C21H19NO4, with a molecular weight of 349.39 g/mol. Its structure includes a spirocyclic framework, which contributes to its biological activity. The presence of the fluorenylmethoxycarbonyl (Fmoc) group enhances its stability and solubility, making it suitable for various applications in medicinal chemistry.

The proposed mechanism by which these compounds exert their anticancer effects involves the inhibition of key enzymes such as carbonic anhydrases (CAs), which are implicated in tumorigenesis and pH regulation within the tumor microenvironment . The inhibition of CAs can disrupt cancer cell metabolism and proliferation.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A notable synthesis route emphasizes straightforward functional handles for further chemical modifications, enhancing its utility in drug development.

Synthesis Steps:

  • Formation of the Spirocyclic Framework: This involves using appropriate reagents to create the azaspiro structure.
  • Introduction of Functional Groups: The Fmoc group is introduced to enhance stability and facilitate further reactions.
  • Carboxylic Acid Formation: Final steps involve converting intermediate products into the desired carboxylic acid form.

Case Studies

While specific case studies on this compound are scarce, analogs have been investigated for their biological activities. For example, research on related azaspiro compounds has demonstrated their capacity to induce apoptosis in cancer cells, highlighting a potential pathway for therapeutic applications .

Q & A

Q. What role does the azaspiro[3.4]octane motif play in modulating biological activity compared to non-spiro analogs?

  • Methodological Answer : The spiro scaffold enhances metabolic stability by restricting conformational flexibility, as shown in SAR studies of spirocyclic kinase inhibitors. Use cell-based assays (e.g., CYP450 inhibition) and plasma stability tests to compare with linear analogs. Molecular docking can predict improved target engagement due to rigid geometry .

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